molecular formula C9H18FNO3 B13623453 tert-butylN-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate

tert-butylN-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate

Cat. No.: B13623453
M. Wt: 207.24 g/mol
InChI Key: UQCYHRACVDYNAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a fluoro substituent, and a hydroxy group, making it a unique and valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-substituted alcohol under controlled conditions. One common method involves the use of tert-butyl carbamate and 2-fluoro-3-hydroxy-2-methylpropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The fluoro substituent can be reduced under specific conditions.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of a hydrocarbon.

    Substitution: Formation of substituted carbamates.

Scientific Research Applications

tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity . The fluoro and hydroxy groups may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to other carbamates. The presence of both fluoro and hydroxy groups enhances its versatility in chemical synthesis and potential biological activities.

Biological Activity

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is a carbamate compound that has garnered attention in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is C11_{11}H18_{18}FNO2_2, with a molecular weight of approximately 207.24 g/mol. The compound features a tert-butyl group and a 2-fluoro-3-hydroxy-2-methylpropyl moiety , which contribute to its stability and reactivity in biological systems.

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or activation of their functions. The presence of the fluoro group enhances the compound's lipophilicity, improving its bioavailability and stability in physiological conditions.

1. Medicinal Chemistry

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is explored as a potential intermediate in drug development due to its biological activity. It can serve as a building block for synthesizing pharmaceutical compounds with specific therapeutic effects.

2. Enzyme Inhibition Studies

Research indicates that the compound may exhibit enzyme inhibition properties. For example, studies have shown that similar carbamate derivatives can inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating conditions such as rheumatoid arthritis and other inflammatory diseases .

Case Studies

Several studies have investigated the biological activity of carbamate compounds related to tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate:

  • Neuroprotective Effects : In vitro studies have demonstrated that related compounds exhibit protective effects against neurodegenerative processes by reducing oxidative stress markers and pro-inflammatory cytokines in astrocytes exposed to amyloid-beta (Aβ) peptides .
  • Anticancer Activity : Some derivatives have shown promise as IRAK inhibitors, which are relevant for cancer treatment due to their role in cell signaling pathways associated with tumor growth and metastasis .

Comparative Analysis with Similar Compounds

The following table compares tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
tert-butyl N-(3-amino-2-fluoro-2-methylpropyl)carbamateC12_{12}H20_{20}FNO2_2Contains an amino group; potential for different biological interactions
tert-butyl (2-hydroxy-2-methylpropyl)carbamateC11_{11}H22_{22}N1_{1}O2_{2}Lacks fluorine; used in similar applications but may exhibit different reactivity
tert-butyl (3-fluoro-2-hydroxypropyl)carbamateC11_{11}H21_{21}FNO2_{2}Different positioning of the fluoro group; potential for varying biological activity

Properties

Molecular Formula

C9H18FNO3

Molecular Weight

207.24 g/mol

IUPAC Name

tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate

InChI

InChI=1S/C9H18FNO3/c1-8(2,3)14-7(13)11-5-9(4,10)6-12/h12H,5-6H2,1-4H3,(H,11,13)

InChI Key

UQCYHRACVDYNAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(CO)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.